N-{5,5-dioxo-2-phenyl-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide
Description
N-{5,5-dioxo-2-phenyl-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide is a heterocyclic compound featuring a thieno[3,4-c]pyrazole core substituted with sulfone (5,5-dioxo) and phenyl groups. The pyrrolidine-3-carboxamide moiety is further functionalized with a 4-fluorophenyl group and a ketone. Its synthesis likely involves multi-step organic reactions, including cyclization and amide coupling, with characterization via techniques such as NMR, mass spectrometry, and X-ray crystallography (as inferred from SHELX-based structural refinement methods in ) .
Properties
IUPAC Name |
N-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19FN4O4S/c23-15-6-8-16(9-7-15)26-11-14(10-20(26)28)22(29)24-21-18-12-32(30,31)13-19(18)25-27(21)17-4-2-1-3-5-17/h1-9,14H,10-13H2,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVUCASKZARBOQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)F)C(=O)NC3=C4CS(=O)(=O)CC4=NN3C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19FN4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The primary structural analogs of this compound are derivatives where the 4-fluorophenyl group is replaced with other aromatic substituents. A key example is N-{5,5-dioxo-2-phenyl-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide (CAS: 893928-14-8), which substitutes the 4-fluorophenyl group with a 4-methoxyphenyl moiety .
Structural and Physicochemical Comparison
| Property | 4-Fluorophenyl Derivative | 4-Methoxyphenyl Derivative |
|---|---|---|
| Molecular Formula | C23H21FN4O5S | C23H22N4O5S |
| Molecular Weight | ~484.50 g/mol | 466.51 g/mol |
| Substituent Electronic Effects | Electron-withdrawing fluorine atom (inductive -I effect) | Electron-donating methoxy group (+M effect) |
| Hydrogen Bond Donors | 1 | 1 |
| Hydrogen Bond Acceptors | 6 | 6 |
| Topological Polar Surface Area | ~119 Ų | ~119 Ų |
| LogP (Predicted) | Higher lipophilicity due to fluorine’s hydrophobic nature | Lower lipophilicity due to methoxy’s polarity |
Functional Implications
- Electronic Effects : The 4-fluorophenyl group enhances electrophilicity and metabolic stability compared to the 4-methoxyphenyl analog, which may improve binding affinity in hydrophobic enzyme pockets .
- Solubility : The methoxy derivative’s increased polarity may enhance aqueous solubility, whereas the fluorinated analog is more suited for lipid-rich environments.
Key Research Findings and Limitations
- Synthetic Challenges: Both compounds require precise control over reaction conditions (e.g., temperature, catalysts) to achieve high yields, as noted in nanoparticle synthesis comparisons (). Chemical methods are preferred for fine-tuning substituents .
- Characterization Gaps : While the 4-methoxyphenyl derivative’s physicochemical properties are partially documented (), data on the 4-fluorophenyl variant’s crystallography or biological activity are absent in the provided evidence.
- Environmental Relevance : Particulate studies () highlight the importance of solubility and stability in environmental persistence, though this is speculative for these compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
